1-(4-Bromophenyl)pyrrolidine-3-carbonitrile
CAS No.:
Cat. No.: VC13521498
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2 |
|---|---|
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 1-(4-bromophenyl)pyrrolidine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H11BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-6,8H2 |
| Standard InChI Key | GESLDGAGNZTKAW-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C#N)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CC1C#N)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Bromophenyl)pyrrolidine-3-carbonitrile consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 1-position with a 4-bromophenyl group and at the 3-position with a carbonitrile (-C≡N) moiety. The bromophenyl group introduces aromaticity and electron-withdrawing characteristics, while the nitrile group enhances electrophilicity, making the compound reactive toward nucleophiles.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-bromophenyl)pyrrolidine-3-carbonitrile | |
| Molecular Formula | C₁₁H₁₁BrN₂ | |
| Molecular Weight | 251.12 g/mol | |
| CAS Number | Not explicitly provided | - |
| SMILES | C1CN(CC1C#N)C2=CC=C(C=C2)Br | |
| InChI Key | GESLDGAGNZTKAW-UHFFFAOYSA-N |
Synthesis and Preparation
Pyrrolidine Ring Formation
The pyrrolidine core may be constructed via cyclization reactions involving γ-aminonitriles or through aza-Michael additions. For example, L-proline derivatives have been used as starting materials for similar nitrile-containing pyrrolidines.
Functionalization via Cross-Coupling
The bromophenyl group enables Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by palladium catalysts. This step could introduce diverse aryl groups, expanding the compound’s utility in medicinal chemistry.
Chemical Reactivity and Functionalization
Bromophenyl Reactivity
The bromine atom serves as a leaving group, enabling participation in:
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Cross-Coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig couplings to form carbon-carbon or carbon-heteroatom bonds.
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Nucleophilic Aromatic Substitution: Replacement with amines, alkoxides, or thiols under specific conditions.
Nitrile Group Transformations
The carbonitrile moiety can undergo:
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Hydrolysis: To carboxylic acids or amides using acidic or basic conditions.
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Reduction: To primary amines via catalytic hydrogenation or lithium aluminum hydride.
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Cycloadditions: Participation in [2+3] cycloadditions to form tetrazoles, valuable in medicinal chemistry.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
1-(4-Bromophenyl)pyrrolidine-3-carbonitrile is primarily utilized as a building block for complex molecules. Its bromine and nitrile groups allow sequential modifications, enabling the synthesis of:
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Kinase Inhibitors: Pyrrolidine derivatives are common scaffolds in kinase-targeted therapies.
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Central Nervous System (CNS) Agents: The nitrile group may enhance blood-brain barrier permeability.
Biological Activity Profiling
While direct biological data for this compound are lacking, structurally related pyrrolidine nitriles exhibit:
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Antimicrobial Properties: Against Gram-positive bacteria and fungi.
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Enzyme Inhibition: Of proteases and kinases involved in cancer and neurodegenerative diseases.
Analytical and Industrial Considerations
Quality Control
High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) are employed to assess purity, while elemental analysis confirms stoichiometry.
Scalability and Cost
Bulk synthesis requires optimizing atom economy and minimizing palladium catalyst usage in cross-coupling steps. Current pricing for research quantities ranges from 255.34 SEK/250 mg to 2814.44 SEK/10 g , reflecting challenges in large-scale production.
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